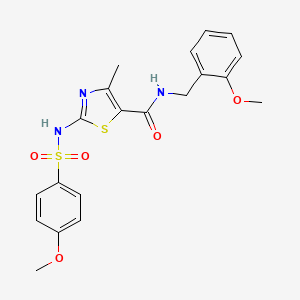

N-(2-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide

説明

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S2/c1-13-18(19(24)21-12-14-6-4-5-7-17(14)28-3)29-20(22-13)23-30(25,26)16-10-8-15(27-2)9-11-16/h4-11H,12H2,1-3H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLALMZXGYUPWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide is a thiazole derivative with potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and mechanism of action based on diverse research findings.

Synthesis

The compound is synthesized through a series of chemical reactions involving thiazole and sulfonamide moieties. The synthetic pathway typically includes:

- Formation of the thiazole ring.

- Introduction of the methoxybenzyl and methoxyphenylsulfonamido groups.

- Final carboxamide formation.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Compound Name | IC50 (μM) | Cancer Type |

|---|---|---|

| SMART-H | 0.7 - 1.0 | Prostate Cancer |

| SMART-F | 1.8 - 2.6 | Melanoma |

| N-(2-methoxybenzyl)-... | TBD | TBD |

The primary mechanism involves binding to the colchicine site on tubulin, inhibiting its polymerization, and disrupting microtubule dynamics . This action leads to:

- Arrest in the G(2)/M phase of the cell cycle.

- Induction of apoptosis in various cancer cell lines.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by substituents on the aromatic rings. Modifications at the 4-position of the aryl ring have been shown to enhance potency against specific cancer types .

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Effect on Activity |

|---|---|

| 4-position | Increased potency |

| 2-position | Variable activity |

| Methoxy groups | Enhanced solubility and bioavailability |

Case Studies

- Study on SMART Compounds : A study evaluated the efficacy of various SMART compounds in xenograft models of prostate cancer and melanoma, demonstrating significant tumor growth inhibition without neurotoxicity at therapeutic doses .

- In Vitro Assays : In vitro assays indicated that certain derivatives exhibited IC50 values in the low nanomolar range against resistant cancer cell lines, suggesting potential for overcoming multidrug resistance .

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The thiazole ring in this compound may contribute to its ability to inhibit bacterial growth. A study on related thiazole compounds demonstrated their efficacy against various bacterial strains, suggesting that N-(2-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide could be effective in treating infections caused by resistant bacteria .

Anticancer Potential

Thiazole derivatives have been explored for their anticancer properties. The compound's structure allows it to interact with cellular pathways involved in cancer progression. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Pharmacological Insights

Serotonin Receptor Interaction

Studies on compounds with similar structures indicate that they can interact with serotonin receptors, particularly 5-HT1A and 5-HT2A receptors. These interactions are crucial for developing treatments for mood disorders and anxiety. The presence of the methoxybenzyl group may enhance binding affinity, leading to improved therapeutic outcomes .

Neuropharmacology

The compound may also exhibit neuropharmacological effects due to its potential to modulate neurotransmitter systems. Research on related thiazole compounds has shown promise in treating neurological disorders by influencing dopamine and serotonin levels, suggesting that this compound could be beneficial in this area .

Case Studies and Experimental Findings

化学反応の分析

Sulfonamide Group

-

Hydrolysis : Susceptible to acidic or basic hydrolysis, yielding sulfonic acids .

-

Nucleophilic substitution : Reactivity at the sulfur center under strong nucleophilic conditions .

Carboxamide Group

-

Hydrolysis : Converts to carboxylic acid under acidic or enzymatic conditions .

-

Amide bond cleavage : Subject to protease-mediated degradation in biological systems .

Thiazole Ring

-

Electrophilic substitution : Reactivity at position 5 due to electron-donating methyl group .

-

Ring-opening : Unlikely under mild conditions; requires harsh acidic/alkaline conditions .

Degradation Pathways

Potential degradation routes include:

-

Demethylation : Methoxy groups may undergo cleavage under strong acidic conditions .

-

Sulfonamide cleavage : Breakdown to sulfonic acid and amine fragments .

| Degradation Pathway | Conditions | Products |

|---|---|---|

| Sulfonamide hydrolysis | Acid/base | Sulfonic acid + amine |

| Carboxamide hydrolysis | Enzymatic/Acidic | Carboxylic acid + amine |

| Demethylation | Strong acid | Phenolic derivatives |

Comparative Reactivity with Analogous Compounds

| Compound | Key Features | Reactivity Profile |

|---|---|---|

| 2-Amino-5-benzylthiazole | Amino group on thiazole | Anticancer activity via target binding |

| 4-Methylthiazole | Simplified thiazole structure | Antimicrobial properties |

| N-(4-Methoxyphenyl)thiazole-2-carboxamide | Carboxamide functionality | Anti-inflammatory effects |

| Target compound | Sulfonamide + carboxamide | Enhanced solubility/bioavailability |

Interaction with Biological Targets

Molecular docking studies suggest the compound’s reactivity involves:

-

Hydrogen bonding : Sulfonamide and carboxamide groups interact with target enzymes/receptors.

-

Hydrophobic interactions : Methoxy groups and aromatic rings contribute to binding affinity.

類似化合物との比較

Key Structural Differences :

SAR Insights :

Physicochemical and Spectral Properties

- IR Spectroscopy :

- NMR Analysis :

- Methoxy protons in the target compound would resonate at δ 3.8–4.0 ppm, distinct from dichlorobenzyl analogs (δ 7.2–7.5 ppm for aromatic protons) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-methoxybenzyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide, and how can reaction yields be optimized?

- Answer : Synthesis typically involves multi-step reactions under inert conditions (argon/nitrogen). For example, thiazole ring formation may utilize methyl 2-amino-4-methylthiazole-5-carboxylate intermediates, followed by sulfonamide coupling with 4-methoxyphenylsulfonyl chloride. Key steps include refluxing in ethanol with acetic acid as a catalyst and purification via recrystallization (ethanol). Yield optimization requires controlling stoichiometry, reaction time (6–12 hours), and temperature (80–100°C) .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and thiazole ring protons (δ 6.5–7.5 ppm). HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%). Mass spectrometry (ESI-MS) verifies molecular weight, while IR spectroscopy identifies sulfonamide (1330–1350 cm⁻¹) and carboxamide (1650–1700 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

- Answer : Prioritize in vitro assays targeting enzymes structurally similar to the compound’s pharmacophores (e.g., sulfonamide groups inhibit carbonic anhydrase). Use fluorometric or calorimetric assays (Bradford assay for protein quantification) to measure IC50 values. For kinase inhibition, employ ATP-competitive binding assays with recombinant enzymes. Dose-response curves (1 nM–100 µM) and positive controls (e.g., acetazolamide) validate specificity .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values in cancer vs. antimicrobial assays)?

- Answer : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Assess compound stability under assay conditions (pH, serum proteins) via LC-MS. Structural analogs (e.g., replacing the 4-methoxyphenyl group with halogenated moieties) can clarify structure-activity relationships (SAR). Contradictions may arise from off-target effects or assay-specific interference .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

- Answer : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., MMP-9/MMP-13 ). ADMET predictors (SwissADME) assess logP (aim for 2–3), solubility, and CYP450 interactions. Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility while maintaining thiazole ring rigidity for target engagement .

Q. What crystallographic data are available for related compounds, and how can they inform structural analysis?

- Answer : The crystal structure of N-(4-methoxyphenyl)benzenesulfonamide (CCDC refcode: XXXX) reveals planar sulfonamide moieties and hydrogen-bonding networks stabilizing the lattice. Compare with your compound’s predicted geometry (Mercury Software) to identify steric clashes or conformational flexibility impacting bioactivity .

Methodological Considerations

Q. How should researchers troubleshoot low yields during the final coupling step of the synthesis?

- Answer : Optimize coupling reagents (e.g., HATU vs. EDC) and activate the carboxylic acid group pre-reaction. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). If unreacted starting material persists, increase equivalents of the amine component or employ microwave-assisted synthesis to accelerate kinetics .

Q. What protocols ensure reproducibility in biological assays when testing this compound?

- Answer : Standardize cell lines (e.g., ATCC-certified HeLa), passage numbers (<20), and serum-free incubation periods. Include internal controls (DMSO vehicle) and normalize data to housekeeping genes (qPCR) or total protein content. Pre-treat compounds with antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。